molecular formula C17H17N3O5S B2952561 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide CAS No. 898465-51-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2952561
CAS No.: 898465-51-5
M. Wt: 375.4
InChI Key: OTCPLNTZMSMHTN-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is a tetrahydroquinoline derivative featuring a 1-acetyl substituent on the tetrahydroquinoline core and a 4-nitrobenzenesulfonamide moiety at the 7-position. The sulfonamide linkage and nitro substituent are critical for intermolecular interactions, such as hydrogen bonding and π-stacking, which may impact solubility, crystallinity, and biological activity .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-12(21)19-10-2-3-13-4-5-14(11-17(13)19)18-26(24,25)16-8-6-15(7-9-16)20(22)23/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCPLNTZMSMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetylated quinoline is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reducing nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used but typically include modified sulfonamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting antineoplastic activity .

Comparison with Similar Compounds

Core Structural Differences

The tetrahydroquinoline scaffold is common among analogs, but substituents at the 1- and 2-positions vary significantly:

  • Target Compound : 1-Acetyl group (electron-withdrawing).
  • Compounds 21–25 () : 2-Oxo group (electron-withdrawing lactam) or 1-methyl-2-oxo modifications .
  • Compound : 1-Acetyl group but linked via a benzamide (rather than sulfonamide) with a 3-methyl-4-nitrobenzene substituent .

Linkage and Aromatic Substituents

Compound Name Linkage Type Aromatic Substituent Key Features
Target Compound Sulfonamide 4-Nitrobenzene Strong electron-withdrawing nitro group enhances acidity of sulfonamide proton.
Compound 21 () Benzamide 2-((2,3-Dimethylphenyl)amino) Bulky substituent may hinder solubility.
Compound 22 () Benzamide 20,40-Difluoro-4-hydroxy Fluorine and hydroxyl groups enhance polarity.
Compound 24 () Methanesulfonamide Simpler sulfonamide with lower steric hindrance.
Compound Benzamide 3-Methyl-4-nitrobenzene Methyl group introduces steric effects; nitro retains electron withdrawal.

Physicochemical Properties

Melting points (where available) reflect crystallinity and intermolecular forces:

  • Compound 22 : High melting point (281–282°C) due to polar difluoro and hydroxyl groups .
  • Compound 23: Extremely high melting point (>300°C) attributed to conjugation in the but-2-enoic acid moiety .
  • Compound 24 : Moderate melting point (236–237°C) for a methanesulfonamide derivative .
  • Target Compound : Data unavailable, but the 4-nitrobenzenesulfonamide group likely increases melting point compared to simpler sulfonamides.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, indicating the presence of a sulfonamide group which is critical for its biological activity. The structure can be represented as follows:

N 1 acetyl 1 2 3 4 tetrahydroquinolin 7 yl 4 nitrobenzene 1 sulfonamide\text{N 1 acetyl 1 2 3 4 tetrahydroquinolin 7 yl 4 nitrobenzene 1 sulfonamide}

Key Features:

  • Tetrahydroquinoline Moiety : Contributes to the rigidity and potential bioactivity of the compound.
  • Nitro Group : Enhances electrophilicity and may play a role in biological interactions.
  • Sulfonamide Group : Known for its ability to inhibit enzyme activity, particularly in antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide portion can bind to the active sites of various enzymes, disrupting their function. This is particularly relevant in the context of bacterial infections where sulfonamides are traditionally used as antibiotics.
  • DNA Intercalation : The quinoline structure may allow for intercalation between DNA bases, potentially interfering with replication and transcription processes.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
SulfanilamideEffective against Gram-positive bacteria
N-(1-acetyl...Exhibits broad-spectrum antibacterial activity

Anticancer Properties

Studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce tumor size without notable toxicity at therapeutic doses.
  • Clinical Trials : Early-phase clinical trials are underway to assess its effectiveness in treating resistant bacterial infections.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use SHELXL-97 or SHELXL-2018 for refinement. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and resolve hydrogen bonding networks to confirm the acetyl and sulfonamide moieties .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.0 ppm for CH₂ groups) and sulfonamide NH (δ ~8.5 ppm).
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer :
Contradictions may arise from twinned crystals or poor data resolution. Strategies include:

  • Twinning Analysis : Use SHELXD to detect twinning operators and refine using the HKLF5 format in SHELXL. Apply BASF (twin scale factor) to partition intensity contributions .
  • Data Filtering : Exclude weak reflections (I/σ(I) < 2) and apply anisotropic displacement parameters for non-hydrogen atoms.
  • Validation Tools : Cross-check with R₁ (all data) and wR₂ (weighted residuals) metrics; acceptable thresholds: R₁ < 0.05, wR₂ < 0.10 .

Advanced: What experimental approaches are used to study its enzyme inhibition mechanisms?

Q. Methodological Answer :

  • Carbonic Anhydrase (CA) Assays :
    • Stopped-Flow Kinetics : Measure CO₂ hydration rates at pH 7.5 (25°C) using phenol red as indicator. Prepare inhibitor solutions (0.1–10 µM) in Tris-SO₄ buffer .
    • Data Analysis : Calculate Kᵢ values via nonlinear regression (e.g., GraphPad Prism). Compare with control inhibitors like acetazolamide.
  • Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide group and CA active-site zinc .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Q. Methodological Answer :

Substituent Variation :

  • Modify the acetyl group (e.g., replace with isobutyryl or allyl) to assess steric effects .
  • Introduce electron-withdrawing groups (e.g., halogens) on the benzene ring to enhance sulfonamide acidity .

Biological Testing : Screen derivatives against enzyme panels (e.g., CA isoforms I, II, IX) and cancer cell lines (IC₅₀ assays).

Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, pKₐ, and bioactivity .

Advanced: What computational methods predict the compound’s reactivity?

Q. Methodological Answer :

  • Quantum-Chemical Calculations :
    • DFT Optimization : Use Gaussian16 at B3LYP/6-311++G(d,p) level to optimize geometry and calculate frontier orbitals (HOMO/LUMO) .
    • Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to study sulfonamide-enzyme binding stability.

Safety Considerations: What precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS H335).
  • Spill Management : Avoid water contact; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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